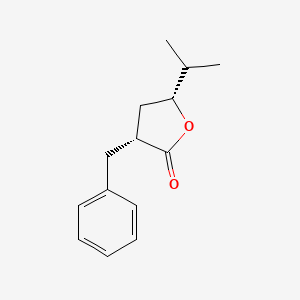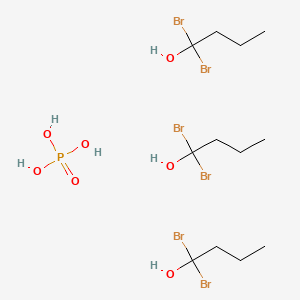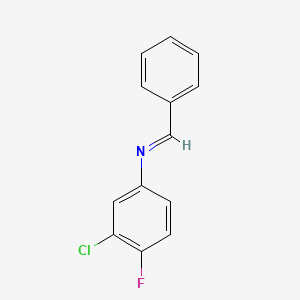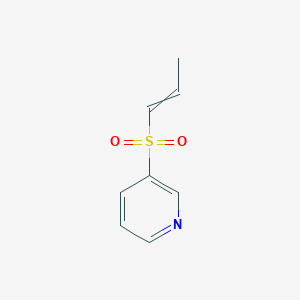
Tetradeca-3,13-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-3,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C14H24O2. It is characterized by the presence of two double bonds located at the 3rd and 13th positions of the tetradecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-3,13-dienoic acid typically involves the use of cross-cyclomagnesiation reactions. One common method includes the reaction of 1,2-dienes with ethylmagnesium bromide (EtMgBr) in the presence of a titanium catalyst (Cp2TiCl2). This reaction yields the desired dienoic acid with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process often includes distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetradeca-3,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or peroxides.
Reduction: Hydrogenation of the double bonds can yield saturated tetradecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Epoxides, peroxides.
Reduction: Saturated tetradecanoic acid.
Substitution: Esters, amides.
Scientific Research Applications
Tetradeca-3,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable plastics and as a component in specialty lubricants.
Mechanism of Action
The mechanism of action of tetradeca-3,13-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The compound has been shown to inhibit human topoisomerase I, leading to DNA damage and apoptosis in cancer cells . Additionally, it can affect the cell cycle and induce oxidative stress, contributing to its anticancer effects .
Comparison with Similar Compounds
Tetradeca-3,13-dienoic acid can be compared with other similar polyunsaturated fatty acids, such as:
Tetradeca-5,8-dienoic acid: Similar structure but with double bonds at the 5th and 8th positions.
Hexadeca-3,6-dienoic acid: A longer chain fatty acid with double bonds at the 3rd and 6th positions.
Octadeca-9,12-dienoic acid (Linoleic acid): A common dietary fatty acid with double bonds at the 9th and 12th positions.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo selective chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Properties
CAS No. |
401812-62-2 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
tetradeca-3,13-dienoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2,11-12H,1,3-10,13H2,(H,15,16) |
InChI Key |
VVRGJPKOLMOJGU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
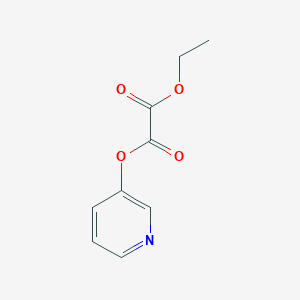
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)
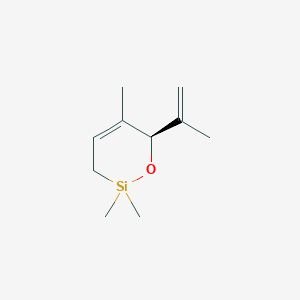
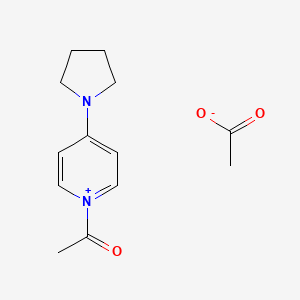
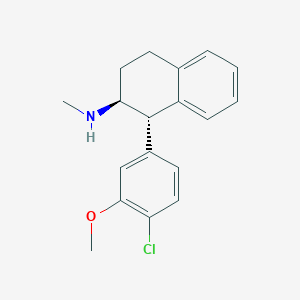
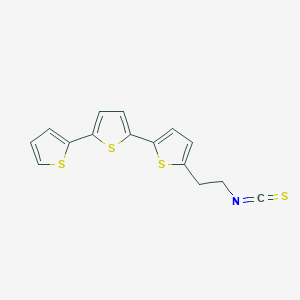
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)


